![molecular formula C21H24ClFN6O2 B2641737 3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-97-7](/img/structure/B2641737.png)
3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a fluorobenzyl group, a dimethylaminoethyl group, and an imidazopurinedione group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis process would depend on the desired final product and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would include a purine ring (a type of heterocyclic aromatic ring), which is a common structure in many biological molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. For example, the chloro and fluoro groups might make the compound reactive with certain other chemicals .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .Aplicaciones Científicas De Investigación
Sleep and Neurological Effects
Studies on midazolam, a compound with a somewhat related chemical structure, have explored its effects on sleep parameters in normal subjects. For instance, research by Krieger, Mangin, and Kurtz (1983) investigated the impact of midazolam on sleep quality, duration, and EEG-recorded sleep parameters, finding that it significantly modified self-evaluated sleep parameters and decreased intra-sleep awakenings, suggesting potential applications in sleep disorder treatment without focusing on dosage or side effects (Krieger, Mangin, & Kurtz, 1983).
Pharmacokinetics and Metabolism
Another area of interest is the pharmacokinetics and metabolism of compounds like midazolam, which shares part of the molecular structure with the compound of interest. Heizmann and Ziegler (1981) conducted a study on the excretion and metabolism of midazolam following oral dosing, revealing that the drug is primarily excreted via the kidneys and undergoes significant first-pass metabolism. This research offers insights into how similar compounds might be metabolized and excreted in humans, contributing to the understanding of drug metabolism mechanisms without addressing drug use or side effects (Heizmann & Ziegler, 1981).
Potential for New Therapeutic Applications
The role of nitisinone in treating hereditary tyrosinemia type 1 (HT-1) by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) and its low side effect profile suggest the potential of structurally related compounds for treating other disorders of tyrosine metabolism. This example by Lock, Ranganath, and Timmis (2014) illustrates how understanding the action and safety profile of one compound can lead to its application in other medical conditions, offering a strategy for identifying new therapeutic uses for complex chemicals (Lock, Ranganath, & Timmis, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN6O2/c1-12-13(2)29-17-18(24-20(29)27(12)10-9-25(3)4)26(5)21(31)28(19(17)30)11-14-15(22)7-6-8-16(14)23/h6-8H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNXMLFBMBINLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641654.png)


![methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641657.png)
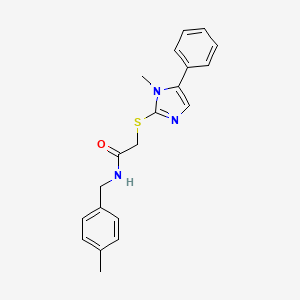
![2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide](/img/structure/B2641662.png)
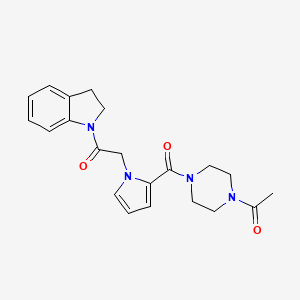
![2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2641667.png)
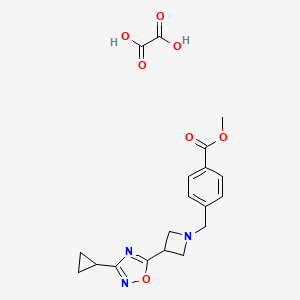
![Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2641669.png)
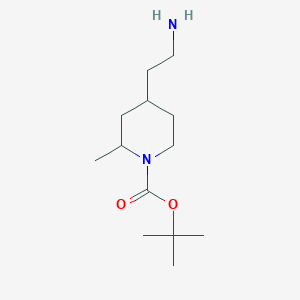

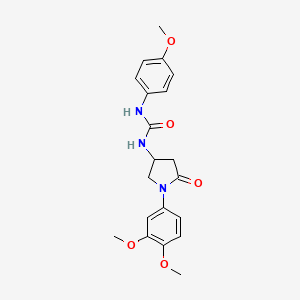
![3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2641676.png)
